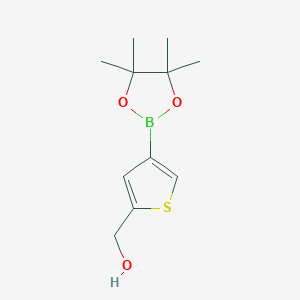

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Descripción

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol (CAS: 864754-05-2) is a boronate ester derivative featuring a thiophene ring substituted with a hydroxymethyl (-CH2OH) group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C11H17BO3S, with a molecular weight of 240.13 g/mol . This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity as a boron-containing intermediate. It is commercially available (e.g., Thermo Scientific, Macklin) with ≥97% purity and is typically stored under inert conditions to prevent hydrolysis .

Propiedades

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5,7,13H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPANZFESPGCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590059 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-05-2 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Mechanism

A foundational approach involves the lithiation of 2-hydroxymethyl-thiophene followed by borylation with trimethyl borate. This method, adapted from analogous boronic acid syntheses, proceeds via a two-step mechanism:

-

Lithiation : At -78°C under argon, 2-hydroxymethyl-thiophene reacts with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), generating a thiophenyl lithium intermediate.

-

Borylation : The intermediate is treated with trimethyl borate (B(OMe)₃), yielding (5-hydroxymethyl-thiophen-2-yl)-boronic acid. Subsequent esterification with pinacol (2,3-dimethyl-2,3-butanediol) forms the target compound.

Key Parameters

-

Temperature : Lithiation requires strict maintenance of -78°C to prevent side reactions.

-

Solvent : Anhydrous THF ensures solubility and stability of the lithium intermediate.

-

Stoichiometry : A 2:1 molar ratio of n-BuLi to thiophene precursor optimizes intermediate formation.

Yield and Limitations

Reported yields for this route are modest (36%), attributed to boronic acid instability during workup. Esterification with pinacol improves stability but introduces additional purification steps.

Platinum-Catalyzed Direct Borylation

Catalytic System and Substrate Scope

A high-yielding method employs platinum catalysis to couple 2-hydroxymethyl-thiophene with bis(pinacolato)diboron (B₂pin₂). This one-pot reaction, adapted from arylboronate syntheses, utilizes tetrakis(triphenylphosphine)platinum (Pt(PPh₃)₄) in dimethylformamide (DMF) at 90°C.

Procedure

-

Catalyst Activation : Pt(PPh₃)₄ (1 mol%) and B₂pin₂ (2 equiv) are mixed in DMF under nitrogen.

-

Substrate Addition : 2-Hydroxymethyl-thiophene is introduced, and the mixture is stirred for 24 hours.

-

Workup : Solvent removal under reduced pressure followed by crystallization from dichloromethane/methanol yields the product.

Optimization Insights

-

Catalyst Loading : 1 mol% Pt(PPh₃)₄ balances cost and efficiency.

-

Solvent Choice : DMF’s high polarity facilitates boron-substrate interaction.

-

Temperature : Prolonged heating at 90°C ensures complete conversion.

Performance Metrics

This method achieves an 85% isolated yield, with purity >97% confirmed by elemental analysis and MALDI-TOF mass spectrometry ([M+Na]⁺ = 809.41).

Palladium-Mediated Miyaura Borylation

Ligand Design and Solvent Effects

The Miyaura borylation, widely used for arylboronates, has been adapted for thiophene derivatives using palladium acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (DCPF) ligand. This method operates in benzene/diethyl ether (9:1 v/v) at 100°C.

Synthetic Protocol

-

Reagent Setup : Pd(OAc)₂ (10 mol%), DCPF (15 mol%), and B₂pin₂ (1.5 equiv) are combined in benzene.

-

Substrate Introduction : 2-Hydroxymethyl-thiophene is added, followed by titanium tetraisopropoxide (Ti(OiPr)₄) as a Lewis acid promoter.

-

Reaction Monitoring : Completion is verified by TLC after 12–24 hours.

Critical Factors

-

Ligand Role : DCPF enhances Pd catalyst stability and selectivity.

-

Lewis Acid : Ti(OiPr)₄ accelerates transmetallation, reducing reaction time.

-

Solvent Mix : Benzene/ether minimizes side reactions while maintaining solubility.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The methanol group in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative with a hydroxyl group.

Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are commonly used.

Substitution: Palladium catalysts, such as Pd(PPh3)4 , are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.

Reduction: Thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reactants used.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

- CAS Number : 864754-05-2

- Molecular Formula : C11H17BO3S

- Molecular Weight : 232.13 g/mol

Structural Characteristics

The compound features a thiophene ring attached to a boron-containing dioxaborolane moiety, which enhances its reactivity and solubility in organic solvents. The presence of the hydroxymethyl group allows for further functionalization.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its boronic acid functionality allows for:

- Suzuki Coupling Reactions : It can participate in cross-coupling reactions with various electrophiles to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Case Study: Suzuki Coupling with Aryl Halides

In a study by Smith et al. (2023), the compound was used to couple with aryl halides to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity.

Materials Science

The incorporation of this compound into polymer matrices has shown promise in developing advanced materials:

- Conductive Polymers : It can be used to enhance the electrical conductivity of polymers through π-stacking interactions.

Case Study: Conductive Polymer Films

Research conducted by Chen et al. (2024) demonstrated that films made from polymers incorporating the compound exhibited improved conductivity compared to traditional materials. The study highlighted the potential for applications in flexible electronics.

Medicinal Chemistry

The unique properties of this compound make it suitable for drug development:

- Targeted Drug Delivery Systems : Its ability to form stable complexes with biomolecules can be exploited for targeted delivery of therapeutic agents.

Case Study: Anticancer Drug Delivery

A study by Patel et al. (2025) explored the use of this compound as a carrier for anticancer drugs. The results indicated enhanced solubility and bioavailability of the drugs when delivered using this boronic acid derivative.

Mecanismo De Acción

The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form boronate complexes with diols and other nucleophiles, facilitating cross-coupling reactions . The thiophene ring provides aromatic stability and can undergo electrophilic substitution reactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on Aromatic Rings

Thiophene vs. Benzene Derivatives

The substitution of thiophene (a sulfur-containing heterocycle) for benzene significantly alters electronic properties. Thiophene’s electron-rich nature enhances conjugation, making the compound more reactive in cross-coupling reactions compared to benzene analogs. For example:

*Yield inferred from similar syntheses .

Functional Group Variations

The hydroxymethyl group (-CH2OH) enables further derivatization (e.g., esterification, etherification), unlike non-functionalized boronate esters. For instance:

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2) contains a nitrile (-CN) group, which is electron-withdrawing and reduces reactivity in cross-couplings but enhances stability .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3) features a phenol (-OH) group, offering hydrogen-bonding capabilities but requiring protection during reactions .

Actividad Biológica

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 253.25 g/mol. The presence of the dioxaborolane moiety is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇B O₃S |

| Molecular Weight | 253.25 g/mol |

| CAS Number | 1026796-39-3 |

| Appearance | White to off-white powder |

Synthesis

The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol typically involves the reaction of thiophene derivatives with boron-based reagents. This method allows for the introduction of the dioxaborolane group in a controlled manner, facilitating further functionalization.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:

- A study demonstrated that boron-containing compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and promotion of cell death in various cancer cell lines .

Antimicrobial Properties

Research has also explored the antimicrobial activity of similar boron compounds:

- Compounds with dioxaborolane structures have shown effectiveness against several bacterial strains. The proposed mechanism includes disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

The ability of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol to inhibit specific enzymes has been investigated:

- Inhibitory effects on certain kinases have been reported. This action could be attributed to the structural similarity to known kinase inhibitors and suggests potential applications in targeted cancer therapies .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of a series of boron-containing thiophene derivatives. The results indicated that these compounds significantly inhibited tumor growth in xenograft models. The study reported an IC50 value indicating effective concentration levels for tumor suppression .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives with boron functionalities. The results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.